molecular formula C26H24O6 B2668092 [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate CAS No. 306730-05-2

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate

Cat. No.: B2668092
CAS No.: 306730-05-2
M. Wt: 432.472
InChI Key: VEZKSGMIWGTDTD-RVDMUPIBSA-N
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Description

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate: is a chemical compound with a complex structure that includes a trimethoxyphenyl group and a methylbenzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with 2,3,4-trimethoxybenzaldehyde and 4-methylbenzoic acid.

    Condensation Reaction: The 2,3,4-trimethoxybenzaldehyde undergoes a condensation reaction with 4-methylbenzoic acid in the presence of a base such as sodium hydroxide to form the intermediate compound.

    Esterification: The intermediate compound is then esterified using a reagent like thionyl chloride or dicyclohexylcarbodiimide (DCC) to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar steps but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinones.

    Reduction: Reduction reactions can target the carbonyl groups, converting them into alcohols.

    Substitution: The aromatic rings in the compound can participate in electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.

    Reduction: Sodium borohydride or lithium aluminum hydride can be employed.

    Substitution: Nitration can be carried out using a mixture of nitric acid and sulfuric acid, while halogenation can be achieved using halogens like chlorine or bromine in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of quinones and other oxidized derivatives.

    Reduction: Formation of alcohols and reduced aromatic compounds.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Chemistry

In chemistry, [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in synthetic organic chemistry.

Biology

The compound has shown potential in biological studies, particularly in the investigation of enzyme inhibition and receptor binding. Its trimethoxyphenyl group is known to interact with biological targets, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is explored for its potential therapeutic effects. It has been studied for its anti-cancer, anti-inflammatory, and anti-microbial properties. The trimethoxyphenyl group is a known pharmacophore, contributing to the compound’s bioactivity.

Industry

In the industrial sector, this compound is used in the development of new materials and as an intermediate in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate involves its interaction with various molecular targets. The trimethoxyphenyl group can inhibit enzymes such as tubulin and heat shock protein 90 (Hsp90), leading to anti-cancer effects. Additionally, the compound can bind to receptors and modulate signaling pathways, contributing to its anti-inflammatory and anti-microbial activities.

Comparison with Similar Compounds

Similar Compounds

    Colchicine: Contains a trimethoxyphenyl group and is used as an anti-gout agent.

    Podophyllotoxin: Another compound with a trimethoxyphenyl group, used for treating genital warts.

    Trimetrexate: A dihydrofolate reductase inhibitor with a trimethoxyphenyl group.

Uniqueness

What sets [4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate apart is its combination of the trimethoxyphenyl group with the 4-methylbenzoate moiety. This unique structure enhances its potential bioactivity and allows for diverse applications in research and industry.

Properties

IUPAC Name

[4-[(E)-3-(2,3,4-trimethoxyphenyl)prop-2-enoyl]phenyl] 4-methylbenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24O6/c1-17-5-7-20(8-6-17)26(28)32-21-13-9-18(10-14-21)22(27)15-11-19-12-16-23(29-2)25(31-4)24(19)30-3/h5-16H,1-4H3/b15-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEZKSGMIWGTDTD-RVDMUPIBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)C=CC3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C(=O)/C=C/C3=C(C(=C(C=C3)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

432.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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